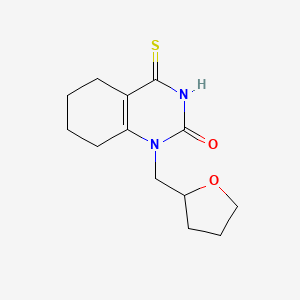

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a tetrahydrofuran ring, which is a common motif in many organic compounds . Tetrahydrofuran is a colorless liquid that is used as a specialty solvent and synthetic intermediate .

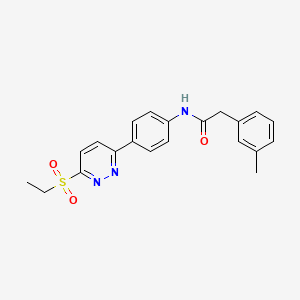

Molecular Structure Analysis

The compound likely contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The exact structure would depend on the specific arrangement and bonding of the atoms in the compound.Chemical Reactions Analysis

The reactivity of the compound would depend on its exact structure. Tetrahydrofuran is known to be quite reactive due to the presence of the oxygen atom in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tetrahydrofuran is a colorless liquid with a boiling point of 178 °C .Scientific Research Applications

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : This compound and similar derivatives are synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method is efficient for producing a variety of heterocyclic compounds including tetrahydrofuran and oxazoline derivatives (Bacchi et al., 2005).

Eco-Friendly Synthesis Methods : An eco-friendly protocol for synthesizing dihydroquinazolin-4(1H)-one derivatives, which may include the compound , uses 2-methyl tetrahydrofuran as an alternative solvent. This method emphasizes environmental sustainability in chemical synthesis (Almarhoon et al., 2019).

Applications in Drug Discovery and Pharmacology

Antibacterial Properties : Certain derivatives of thioxoquinazolinone, a core structure in the compound, have shown promising antibacterial properties. This suggests potential applications in developing new antibacterial agents (Osarumwense, 2022).

Anticancer Research : Tetrahydroquinoline derivatives, closely related to the compound , have been studied for their anticancer properties, indicating potential applications in oncology research (Redda et al., 2010).

Advanced Material and Polymer Research

- Macromolecular Structures : The compound's core structure, tetrahydrofuran, is used in creating sophisticated macromolecular structures through cationic ring-opening polymerizations. This has implications for material science and engineering (Goethals et al., 1995).

Chemical Reaction Mechanisms and Catalysis

- Ring-Opening Reactions : Studies involving ring-opening reactions of tetrahydrofuran derivatives provide insights into reaction mechanisms and catalysis, which are essential for chemical synthesis and industrial applications (Gottfried et al., 2004).

Safety and Hazards

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h9H,1-8H2,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXXAEXJMUMGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2656410.png)

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)

![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)

![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)